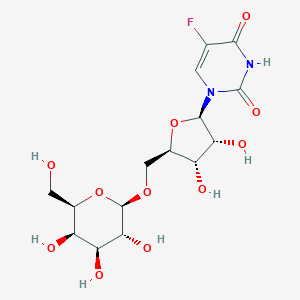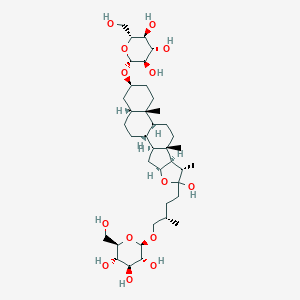
Gal-furd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-beta-D-Galactosyl-5-fluorouridine is a prodrug of 5-fluorouridine, which is a potent antineoplastic agent. This compound can be converted by the enzyme beta-D-galactosidase into 5-fluorouridine, making it a valuable tool in cancer research and treatment .
科学的研究の応用
5’-O-beta-D-Galactosyl-5-fluorouridine has several scientific research applications:
Chemistry: Used as a model compound to study enzyme-substrate interactions and the kinetics of enzymatic hydrolysis
Biology: Employed in cell culture studies to investigate the effects of 5-fluorouridine on various cell lines
Medicine: Utilized in cancer research to develop targeted therapies that exploit the enzyme beta-D-galactosidase for selective drug activation
Industry: Applied in the production of antineoplastic agents and in the development of enzyme-based drug delivery systems
作用機序
Target of Action
The primary target of 5’-O-Galactosyl-5-fluorouridine, also known as Gal-furd, is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
This compound is a prodrug that can be converted by the enzyme β-D-galactosidase to the potent antineoplastic agent 5-fluorouridine . The fluoropyrimidine 5-fluorouracil (5-FU) works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, inhibiting their normal function . The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .
Biochemical Pathways
The action of this compound affects the pyrimidine metabolism pathway . The conversion of this compound to 5-fluorouracil leads to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
It is known that this compound is a prodrug that can be converted to the active antineoplastic agent 5-fluorouracil by the enzyme β-d-galactosidase . This enzymatic conversion likely influences the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, impacting its bioavailability.
Result of Action
The result of this compound’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This occurs due to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), causing imbalances in deoxynucleotide pools . This ultimately leads to cell death, making this compound a potent antineoplastic agent.
Action Environment
The action of this compound is influenced by the presence of the enzyme β-D-galactosidase, which converts this compound to the active antineoplastic agent 5-fluorouridine . Therefore, the efficacy and stability of this compound may be influenced by factors that affect the activity of β-D-galactosidase, such as pH and temperature.
生化学分析
Biochemical Properties
5’-O-beta-D-Galactosyl-5-fluorouridine interacts with the enzyme β-D-galactosidase, which catalyzes its conversion to 5-Fluorouridine . This interaction is crucial for the activation of the prodrug .
Cellular Effects
The cellular effects of 5’-O-beta-D-Galactosyl-5-fluorouridine are primarily due to its conversion to 5-Fluorouridine . The IC50 of 5’-O-beta-D-Galactosyl-5-fluorouridine to that of 5-Fluorouridine determined on a variety of tumor cell lines in vitro ranged from 500:1-1000:1 .
Molecular Mechanism
The molecular mechanism of action of 5’-O-beta-D-Galactosyl-5-fluorouridine involves its conversion to 5-Fluorouridine by the enzyme β-D-galactosidase . 5-Fluorouridine then exerts its antineoplastic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-O-beta-D-Galactosyl-5-fluorouridine change over time as it is converted to 5-Fluorouridine .
Dosage Effects in Animal Models
In animal models, 5’-O-beta-D-Galactosyl-5-fluorouridine is more than 100x less toxic than 5-Fluorouridine to bone marrow cells in Balb/c mice .
Metabolic Pathways
The metabolic pathway of 5’-O-beta-D-Galactosyl-5-fluorouridine involves its conversion to 5-Fluorouridine by the enzyme β-D-galactosidase .
Transport and Distribution
The transport and distribution of 5’-O-beta-D-Galactosyl-5-fluorouridine within cells and tissues are likely to be influenced by the presence of the enzyme β-D-galactosidase .
Subcellular Localization
The subcellular localization of 5’-O-beta-D-Galactosyl-5-fluorouridine is likely to be influenced by the distribution of the enzyme β-D-galactosidase within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-beta-D-Galactosyl-5-fluorouridine typically involves the conjugation of 5-fluorouridine with a galactose moiety. This process can be achieved through enzymatic or chemical methods. The enzyme beta-D-galactosidase is often used to facilitate this conversion .
Industrial Production Methods
Industrial production of 5’-O-beta-D-Galactosyl-5-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of bioreactors for enzymatic reactions and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
5’-O-beta-D-Galactosyl-5-fluorouridine primarily undergoes hydrolysis reactions. The galactoside group is hydrolyzed by beta-D-galactosidase to release the active antineoplastic agent, 5-fluorouridine .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of beta-D-galactosidase under physiological conditions. The reaction is typically carried out in an aqueous medium at a pH that is optimal for the enzyme’s activity .
Major Products
The major product of the hydrolysis reaction is 5-fluorouridine, which is the active form of the drug and exhibits potent antineoplastic properties .
類似化合物との比較
Similar Compounds
5-Fluorouridine: The active form of 5’-O-beta-D-Galactosyl-5-fluorouridine, used directly as an antineoplastic agent
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment
Uniqueness
5’-O-beta-D-Galactosyl-5-fluorouridine is unique due to its prodrug nature, allowing for targeted activation by beta-D-galactosidase. This specificity reduces systemic toxicity and enhances the therapeutic index compared to its active form, 5-fluorouridine .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h1,5-11,13-14,19-24H,2-3H2,(H,17,25,26)/t5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPARJRXLUUYJW-FQKYAJAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149965-92-4 |
Source


|
| Record name | 5'-O-Galactosyl-5-fluorouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149965924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione](/img/structure/B234979.png)












